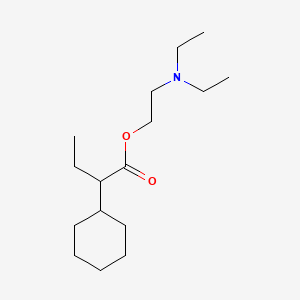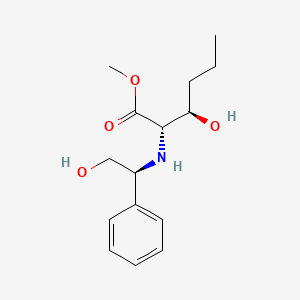
(2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester typically involves multiple steps to ensure the correct stereochemistry is achieved. One common method involves the use of enantioselective synthesis techniques. For instance, starting from a chiral precursor, such as Garner’s aldehyde, the compound can be synthesized through a series of reactions including Horner–Wadsworth–Emmons reaction, 1,4-addition of lithium dialkylcuprates, and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions and efficient purification techniques to ensure the desired enantiomer is obtained with high purity. The use of automated synthesis and purification systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form ethers, esters, or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) for chlorination and acetic anhydride (Ac₂O) for acetylation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
(2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors due to its chiral nature.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)butanoic Acid Methyl Ester
- (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)pentanoic Acid Methyl Ester
- (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)heptanoic Acid Methyl Ester
Uniqueness
The uniqueness of (2S,3R)-3-Hydroxy-2-((1S)-2-hydroxy-1-phenylethylamino)hexanoic Acid Methyl Ester lies in its specific stereochemistry and the presence of both hydroxyl and amino functional groups. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H23NO4 |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
methyl (2S,3R)-3-hydroxy-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]hexanoate |
InChI |
InChI=1S/C15H23NO4/c1-3-7-13(18)14(15(19)20-2)16-12(10-17)11-8-5-4-6-9-11/h4-6,8-9,12-14,16-18H,3,7,10H2,1-2H3/t12-,13-,14+/m1/s1 |
InChI Key |
IHKXMYCWCUJUHV-MCIONIFRSA-N |
Isomeric SMILES |
CCC[C@H]([C@@H](C(=O)OC)N[C@H](CO)C1=CC=CC=C1)O |
Canonical SMILES |
CCCC(C(C(=O)OC)NC(CO)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


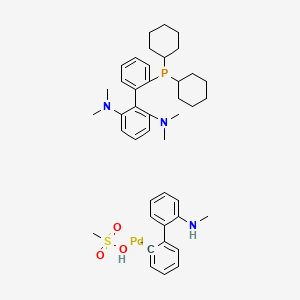
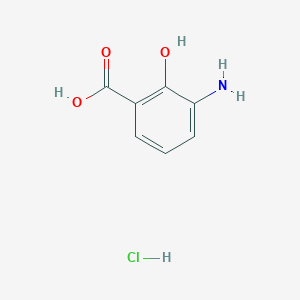
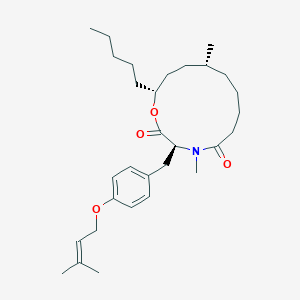
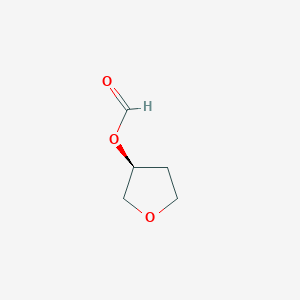
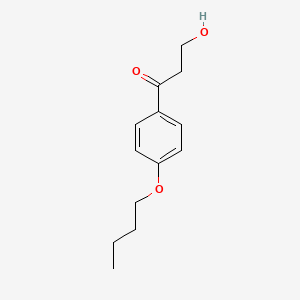
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
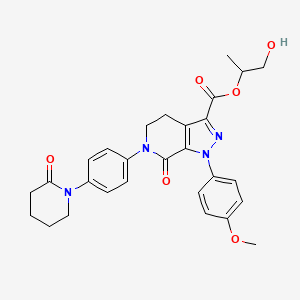
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
![disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13434377.png)
![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B13434383.png)

![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)
